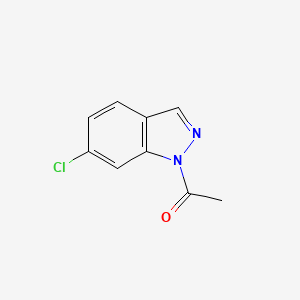

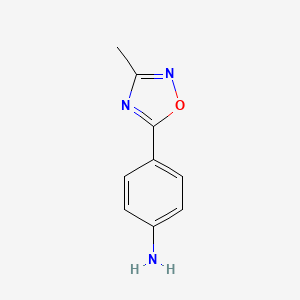

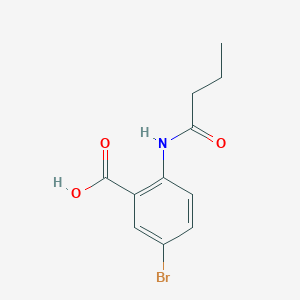

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Übersicht

Beschreibung

The compound “4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole moiety is established by the 1,3-dipolar cycloaddition of nitrile oxide to the 4-aminobenzonitrile .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves the condensation of amidoximes with isatoic anhydrides or esters in a NaOH/DMSO medium . This reaction affords substituted 1,2,4-oxadiazolyl anilines . The presence and efficiency of luminescence in the synthesized compounds depend on the position of the amino group in these aminophenyl 1,2,4-oxadiazol derivatives .Molecular Structure Analysis

The molecular structure of “4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” can be characterized by 1H and 13C NMR, MS, and IR spectroscopy . High-resolution mass spectra (HRMS) were measured on Bruker Maxis HRMS-ESI-qTOF (ESI Ionization) .Chemical Reactions Analysis

The chemical reactions involving “4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” include the reaction of amidoximes bearing unprotected oxime and amino groups with isatoic anhydride directly via the amidoxime moiety without any side process .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” include a molecular weight of 175.19 g/mol . It is a solid compound . The IUPAC name is 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline . The InChI code is 1S/C9H9N3O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline has been utilized in the synthesis of natural product analogs exhibiting antitumor activity. Maftei et al. (2013) synthesized compounds starting from this aniline, which were then tested for antitumor activity toward a panel of 11 cell lines. The study found compound 7 to be the most potent with a significant IC50 value, indicating its potential in cancer treatment (Maftei et al., 2013).

Synthesis of Amines for Polymerization

Tarasenko et al. (2017) developed a procedure for synthesizing (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines by selectively reducing the nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles. These resulting amines have been identified as promising monomers for oxidative and radical polymerizations (Tarasenko et al., 2017).

Insensitive Energetic Materials

Yu et al. (2017) synthesized and characterized N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan. This study found the compounds to have moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional explosives like TNT (Yu et al., 2017).

Anticancer Activity of Novel Derivatives

Maftei et al. (2016) described the synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products. These compounds, including those synthesized from 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, displayed in vitro anti-cancer activity, highlighting their potential in medical applications (Maftei et al., 2016).

Electrosynthesis of Aniline Derivatives

Qian et al. (2020) developed an intramolecular decarboxylative coupling reaction for constructing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives. This process used electrochemistry and provided a variety of these derivatives with moderate to good yields, demonstrating the versatility of 1,3,4-oxadiazole in electrosynthetic applications (Qian et al., 2020).

Synthesis of Anilines for Sensing Applications

Ma et al. (2013) reported the development of novel anion sensors containing 1,3,4-oxadiazole groups. These molecules were used for fluoride sensing, demonstrating the applicability of 1,3,4-oxadiazole derivatives in the development of sensitive and selective chemical sensors (Ma et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXBJYRWWOPAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506539 | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

CAS RN |

76635-31-9 | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol](/img/structure/B1280507.png)

![Benzo[b]thiophene-2-acetonitrile](/img/structure/B1280512.png)

![[2-Bromo-1-(propan-2-yloxy)ethyl]benzene](/img/structure/B1280519.png)